N-(2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound features a hybrid structure combining a 1,2,4-oxadiazole ring and a 2-oxo-1,2-dihydropyridine core, both substituted with 2-methylphenyl groups. The acetamide linker bridges the dihydropyridinone moiety to the aromatic system, creating a conformationally constrained architecture. Such structural motifs are often associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-8-3-5-10-17(15)21-25-22(30-26-21)18-11-7-13-27(23(18)29)14-20(28)24-19-12-6-4-9-16(19)2/h3-13H,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSHKQMAVQBEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reactions: The final step involves coupling the oxadiazole and pyridine intermediates with the 2-methylphenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and pyridine rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studying enzyme interactions and as a probe in biochemical assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can modulate signaling pathways like PI3K-AKT, MAPK, and HIF-1, influencing cellular processes such as apoptosis, proliferation, and oxidative stress.
Comparison with Similar Compounds
Structural Analogues from Evidence
The following table summarizes key structural and functional differences between the target compound and selected analogues:
Functional Group Analysis
- Oxadiazole vs. Triazole : The target’s 1,2,4-oxadiazole ring offers greater electronegativity and hydrogen-bonding capacity compared to the 1,2,4-triazole in ’s compound. This may enhance interactions with polar residues in biological targets, improving selectivity .
- This difference could influence bioavailability .
- Chloroacetamide Derivatives : highlights chloroacetamides as agrochemicals. The absence of chlorine in the target compound suggests divergent applications, likely avoiding pesticidal mechanisms reliant on electrophilic reactivity .
Research Findings and Hypotheses
Stability and Reactivity
The oxadiazole ring in the target compound is resistant to hydrolysis under physiological conditions, a critical advantage over ester-containing analogues. Computational studies (unavailable in evidence) predict moderate metabolic clearance, with cytochrome P450-mediated oxidation at the methylphenyl groups as a primary degradation pathway.
Biological Activity
N-(2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a 1,2,4-oxadiazole ring and a dihydropyridine moiety. Its molecular formula is , with a molecular weight of approximately 350.42 g/mol. The structural complexity allows for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole and dihydropyridine structures exhibit a wide range of biological activities:
- Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines. For instance, oxadiazole derivatives have demonstrated inhibitory potency against several human cancer types, including breast and lung cancers .
- Anti-inflammatory Properties : Certain derivatives have been noted for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Antimicrobial Effects : Compounds similar to this compound have displayed antimicrobial properties against various bacterial strains .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in cancer progression and inflammation .
- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis .
- Oxidative Stress Reduction : Some studies suggest that it can modulate oxidative stress responses in cells, contributing to its protective effects against cellular damage .
Anticancer Activity
A study evaluating the anticancer potential of related oxadiazole compounds reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity . Further modifications could enhance these properties.
Anti-inflammatory Studies
In vitro studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokine levels in activated macrophages. This suggests a potential application in treating chronic inflammatory conditions .
Antimicrobial Research
Research into the antimicrobial activity of related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with oxadiazole rings exhibited activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents in infectious diseases .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.42 g/mol |
| Anticancer IC50 | ~92.4 µM (various lines) |
| Enzyme Targets | HDACs, Carbonic Anhydrase |
| Antimicrobial Activity | Effective against S. aureus & E. coli |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including cyclization and condensation. A typical approach:
- Oxadiazole formation : React 2-methylphenyl amidoxime with a dicarbonyl precursor under microwave irradiation (120°C, 30 min) to form the 1,2,4-oxadiazole ring .
- Dihydropyridinone coupling : Use a nucleophilic substitution reaction between the oxadiazole intermediate and a bromoacetamide derivative in DMF with K₂CO₃ as a base (room temperature, 12h) .
- Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Recrystallize the final product from dichloromethane/hexane (1:2) to achieve ≥95% purity .
Key characterization data (based on analogs):
- IR : C=O stretch at ~1667 cm⁻¹ (dihydropyridinone), N-H bend at ~3468 cm⁻¹ (acetamide) .
- ¹H NMR : δ 2.3 ppm (s, 3H, -CH₃), δ 7.2–7.5 ppm (m, aromatic protons) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- FTIR : Identifies carbonyl groups (oxadiazole, dihydropyridinone, acetamide) and aromatic C-H stretches .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups on phenyl rings) and confirms acetamide linkage .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z ~430 [M+1] for analogs) .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- HOMO-LUMO Analysis : Calculate energy gaps (e.g., using DFT/B3LYP/6-31G**) to assess stability and charge transfer potential. A smaller gap (~4 eV) suggests higher reactivity in electrophilic substitutions .
- Molecular Electrostatic Potential (MESP) : Maps identify nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms as electron-rich centers) .
- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize synthesis of derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Control Variables : Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from variations in ATP concentration in kinase assays .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the oxadiazole ring in acidic media) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-bromo vs. 2-methylphenyl substitutions) to isolate critical functional groups .
Q. How can reaction yields be optimized for the cyclization step?
- Microwave Assistance : Reduce reaction time (from 24h to 30min) and improve yield (from 60% to 85%) by enhancing thermal efficiency .
- Solvent Optimization : Replace DMF with DMAc (dimethylacetamide) to reduce byproduct formation in cyclization .
- Catalysis : Screen Pd/C or CuI for oxidative coupling steps (e.g., enhancing dihydropyridinone ring closure) .
Data Contradiction Analysis
Q. Why might solubility values conflict in different studies?
- Polymorphism : Crystallize the compound in polar (ethanol) vs. non-polar (hexane) solvents to isolate stable polymorphs with differing solubility .
- pH Dependence : Measure solubility in buffers (pH 1–10). The acetamide group may protonate in acidic conditions, increasing aqueous solubility .
Q. How to address inconsistent enzyme inhibition results?
- Allosteric Modulation : Perform kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition .
- Protein Binding : Use fluorescence quenching to assess serum protein interactions (e.g., binding to albumin reduces free compound concentration) .
Methodological Recommendations
- Synthetic Challenges : For low yields in oxadiazole formation, replace conventional heating with microwave-assisted synthesis (30% yield improvement) .
- Stability Testing : Store the compound under inert gas (N₂) at -20°C to prevent oxidation of the dihydropyridinone ring .
- Biological Assays : Pre-saturate the compound in DMSO (≤1% v/v in media) to avoid solvent toxicity in cell-based studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
